molecular formula C16H24BNO3 B11712680 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11712680
M. Wt: 289.2 g/mol
InChI Key: DHSJDSZQENPYPE-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxan-4-yl group and a dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions using appropriate oxan-4-yl halides or alcohols.

    Introduction of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction using a boronic ester and a suitable halide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Medicinal Chemistry:

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxan-4-yl)pyridine: Lacks the dioxaborolan-2-yl group, making it less versatile in certain reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the oxan-4-yl group, which may affect its reactivity and applications.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

2-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-8-18-14(11-13)12-6-9-19-10-7-12/h5,8,11-12H,6-7,9-10H2,1-4H3

InChI Key

DHSJDSZQENPYPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCOCC3

Origin of Product

United States

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